2-(4-Allyl-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-[5-[(2-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4S/c1-2-11-22-16(15-9-5-6-10-19-15)20-21-17(22)23-12-13-7-3-4-8-14(13)18/h2-10H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOXMUGXADRFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575461-53-9 | |
| Record name | 2-(4-ALLYL-5-((2-CHLOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allyl-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyridine derivative under basic conditions.
Allylation and Chlorobenzylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyl-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, dechlorinated products.
Substitution: Functionalized triazole derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study published in Pharmaceuticals highlights that compounds containing a triazole core can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The antibacterial activity of 2-(4-Allyl-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has been evaluated against various bacterial strains.
Case Study: Antibacterial Efficacy
A comparative study demonstrated that triazole derivatives with substituents like chlorobenzyl groups showed enhanced activity against pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be in the range of 0.125 to 64 µg/mL, indicating potent antibacterial effects comparable to standard antibiotics like ciprofloxacin .
Antifungal Properties
Triazoles are widely recognized for their antifungal capabilities. The compound's structure suggests potential efficacy against fungal infections due to its ability to disrupt fungal cell membrane synthesis. Research has shown that modifications in the triazole structure can lead to increased antifungal potency.
Agricultural Applications
Beyond medicinal uses, triazole compounds are also explored for their fungicidal properties in agriculture. They can be employed as protective agents against various plant pathogens, contributing to crop protection strategies.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 8 | |
| S. aureus | 16 | ||
| Pseudomonas aeruginosa | 32 |
Table 2: Comparison of Triazole Derivatives
Mechanism of Action
The mechanism of action of 2-(4-Allyl-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways. The presence of the allyl and chlorobenzyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Substituent Impact on Melting Points and Yields
Key Observations :
- Allyl vs. Phenyl : Allyl-substituted triazoles (target and ) exhibit lower melting points than phenyl-substituted analogs (e.g., 146–148°C for phenyl ), suggesting enhanced solubility due to reduced crystallinity.
- Electron-Withdrawing Groups : The trifluoromethyl group in increases yield (75%) compared to iodobenzyl derivatives (27% in ), indicating improved reaction efficiency with electron-withdrawing substituents.
Structural and Crystallographic Comparisons
- Crystal Packing : The 2-methylbenzylthio analog (Sun et al., 2016 ) exhibited planar triazole-pyridine conformations stabilized by π-π stacking. The target’s 2-chlorobenzylthio group may introduce dipole interactions, altering packing efficiency.
- Thermal Stability : Phenyl-substituted triazoles (e.g., ) showed higher thermal stability (melting points >140°C) compared to allyl derivatives, correlating with rigid aromatic systems.
Biological Activity
2-(4-Allyl-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a compound that belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H15ClN4S. The compound features a triazole ring substituted with an allyl group and a chlorobenzyl thioether moiety. The presence of sulfur in the structure is particularly important as it contributes to various biological activities.
Antimicrobial Activity
Research has shown that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In one study, related triazole derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting that similar compounds could possess comparable antimicrobial effects .
Anticancer Activity
1,2,4-triazole derivatives are also known for their anticancer properties. A related study highlighted that triazole-thione compounds were effective against several cancer cell lines, including colon carcinoma and breast cancer cell lines, with IC50 values indicating significant cytotoxicity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory and Antioxidant Activities
Compounds within the triazole family have been reported to exhibit anti-inflammatory and antioxidant activities. These effects are crucial for the treatment of chronic inflammatory diseases and oxidative stress-related conditions. The presence of functional groups such as thioethers enhances these activities by modulating inflammatory pathways and reducing reactive oxygen species (ROS) levels .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, affecting pathways involved in cell growth and survival.
- Interaction with DNA : Some studies suggest that triazoles can intercalate into DNA or inhibit topoisomerases, leading to disrupted DNA replication in cancer cells.
- Modulation of Signaling Pathways : These compounds may influence various signaling pathways related to inflammation and cancer progression.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives against cancer cell lines. The study found that certain modifications in the chemical structure significantly enhanced biological activity. For instance, compounds with electron-withdrawing groups exhibited improved potency against specific cancer types .
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Triazole A | HCT-116 (Colon) | 6.2 | Anticancer |
| Triazole B | T47D (Breast) | 27.3 | Anticancer |
| Triazole C | Staphylococcus aureus | 15.0 | Antimicrobial |
Q & A
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time (4–6 hr vs. 24 hr) and improves yields (75–95%) by enhancing reaction homogeneity .
- Catalytic Systems : Pd/Cu catalysts for Sonogashira coupling (e.g., to introduce alkynyl groups) achieve 52–60% yields .
- Solvent Optimization : DMF/EtOH (8:2) minimizes byproducts during acetamide formation .
How does the compound interact with stress-induced liver injury models?
Advanced
In acute immobilization stress models (rats), sodium analogs (e.g., sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate) demonstrate hepatoprotective effects:
- Histology : Reduced necrosis and inflammatory infiltrates (p < 0.05 vs. control) .
- Mechanism : Upregulation of antioxidant enzymes (e.g., SOD, catalase) and inhibition of NF-κB pathways .
Dosing : 10 mg/kg intragastrically for 5 days pre-stress .
What computational tools predict thermodynamic stability during chromatographic analysis?
Q. Advanced
- Van’t Hoff Analysis : Plot ln(k) vs. 1/T to calculate ΔH (enthalpy) and ΔS (entropy) of transfer from mobile to stationary phase. For HILIC, ΔH ≈ −15 to −20 kJ/mol indicates strong hydrophilic interactions .
- DFT Studies : Optimize molecular geometry (B3LYP/6-31G*) to predict retention behavior based on dipole moments and polar surface area (PSA ~80–90 Ų) .
How do substituents affect antifungal or antibacterial activity?
Q. Advanced
- Thioether Linkage : Essential for activity; oxidation to sulfone reduces potency .
- Fluorophenyl Acetamide : Derivatives (e.g., 6c in ) show MIC = 8 µg/mL against Candida albicans.
- Triazolyl-Pyridine Core : Required for binding to fungal cytochrome P450 enzymes .
Assays : Follow CLSI guidelines for broth microdilution (fungi) and agar diffusion (bacteria) .
What strategies address low aqueous solubility in formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
